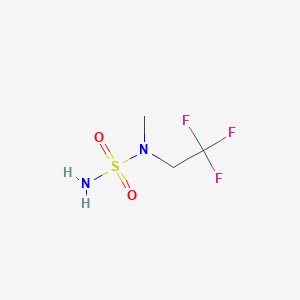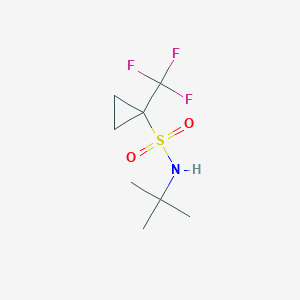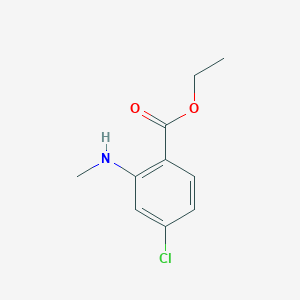
Ethyl 4-chloro-2-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-(methylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the 4-position and a methylamino group at the 2-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-(methylamino)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-chloro-2-(methylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-(methylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chloro-2-aminobenzoate: Similar structure but lacks the methyl group on the amino moiety.
Ethyl 4-chloro-3-(methylamino)benzoate: Similar structure but with the methylamino group at the 3-position.
Ethyl 4-chloro-2-(ethylamino)benzoate: Similar structure but with an ethyl group instead of a methyl group on the amino moiety.
Uniqueness
Ethyl 4-chloro-2-(methylamino)benzoate is unique due to the specific positioning of the chloro and methylamino groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-(methylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-5-4-7(11)6-9(8)12-2/h4-6,12H,3H2,1-2H3 |
Clé InChI |
ACSRRMFTCCIPGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


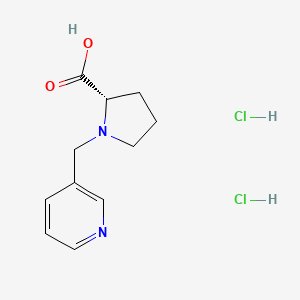

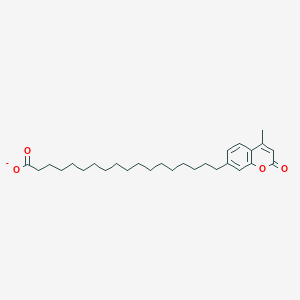

![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
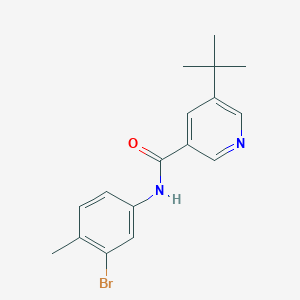
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
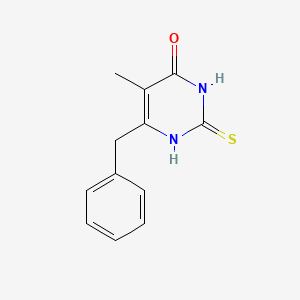
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
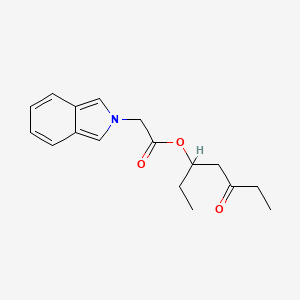
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
